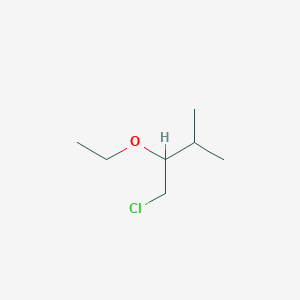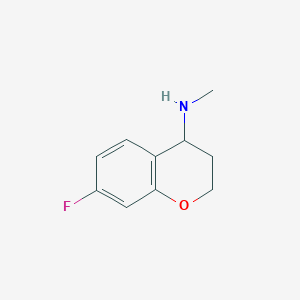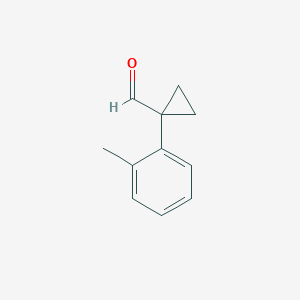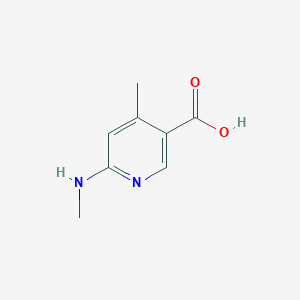
4-Methyl-6-(methylamino)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is an organic compound with a pyridine ring substituted with a methyl group at the 4-position, a methylamino group at the 6-position, and a carboxylic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by selective substitution reactions to introduce the methyl, methylamino, and carboxylic acid groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or aldehyde.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halides (e.g., bromine) and bases (e.g., sodium hydroxide).
Major Products:
- Oxidation products include carboxylic acids and aldehydes.
- Reduction products include alcohols.
- Substitution products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(methylamino)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Methylpyridine: Lacks the methylamino and carboxylic acid groups, making it less versatile in chemical reactions.
6-Methylaminopyridine: Lacks the carboxylic acid group, limiting its applications in certain synthetic routes.
3-Carboxypyridine: Lacks the methyl and methylamino groups, affecting its reactivity and biological activity.
Uniqueness: 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
4-methyl-6-(methylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(9-2)10-4-6(5)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
OKWOWAWOSDFEMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(=O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


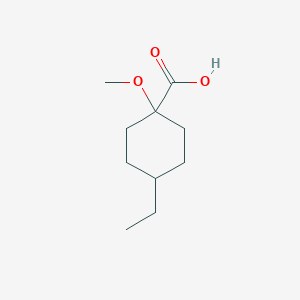
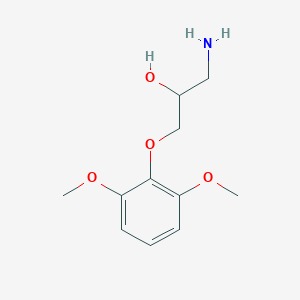
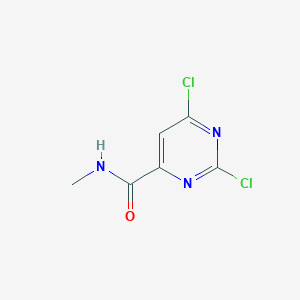
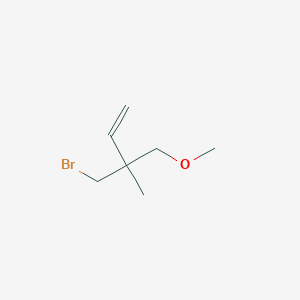

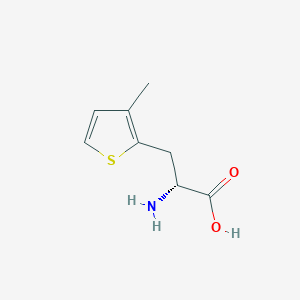

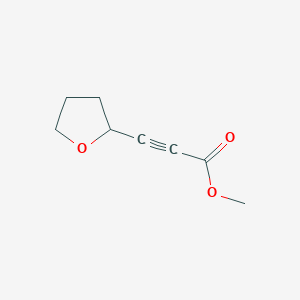
![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
